1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. This compound is notable for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylidene group attached to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated pyrimidine derivatives and oxolane precursors.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations. For example, the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) can introduce the fluorine atom into the pyrimidine ring.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by interfering with viral DNA polymerase, thereby preventing the synthesis of viral DNA. The compound’s unique structure allows it to bind to the active site of the enzyme, blocking its activity and halting viral replication.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,4S,5S)-5-[Difluoro(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione: This compound has a similar structure but contains an additional fluorine atom.
1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione: This compound has a similar oxolane ring but differs in the position of the hydroxyl and methyl groups.
Uniqueness
1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H9FN2O4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6?,7-,8+/m0/s1 |
InChI Key |
RTZVNXFBDOQPGR-ZHFSPANRSA-N |
Isomeric SMILES |
C=C1[C@@H](C([C@@H](O1)N2C=CC(=O)NC2=O)F)O |
Canonical SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |
Origin of Product |
United States |
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